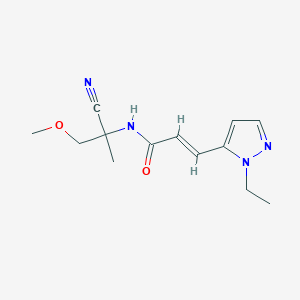

(E)-N-(2-Cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-Cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide, also known as CEP, is a small molecule inhibitor that has been widely used in scientific research. CEP is a potent and selective inhibitor of the oncogenic transcription factor STAT3, which is involved in the regulation of cell proliferation, survival, and immune evasion.

Scientific Research Applications

Chemical Properties and Reactions

Research on related compounds has delved into their chemical behaviors and interactions, which might offer a foundation for understanding the applications of the compound . For instance, studies on the excess properties of binary mixtures containing 2-methoxy-2-methylpropane (MTBE) and alkyl alkanoates could provide insights into the solvent-solute interactions and mixture behaviors of related compounds at a molecular level (R. F., A. Arcelli, & F. Comelli, 1998).

Structural Analysis and Crystal Packing

Another avenue of research is the structural analysis and crystal packing of similar compounds, which can reveal how specific functional groups influence molecular stability, dimerization, and reactivity. A study highlighted the N⋯π and O⋯π interactions in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which emphasizes the significance of non-covalent interactions in the structural configuration of complex molecules (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Synthesis and Applications

In the realm of synthesis and potential applications, research on enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities showcases the therapeutic potential of structurally similar compounds. This suggests that the compound could also serve as a precursor in synthesizing biologically active molecules (S. Riyadh, 2011).

Catalytic Decomposition

Additionally, the catalytic decomposition of dibenzylselenonium ylides, as explored in certain studies, indicates the versatility of related compounds in facilitating or undergoing catalytic reactions, which could have implications for synthetic strategies involving the target compound (Seizo Tamagaki & Isao Hatanaka, 1976).

properties

IUPAC Name |

(E)-N-(2-cyano-1-methoxypropan-2-yl)-3-(2-ethylpyrazol-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2/c1-4-17-11(7-8-15-17)5-6-12(18)16-13(2,9-14)10-19-3/h5-8H,4,10H2,1-3H3,(H,16,18)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRGUKGYDKDWLO-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C=CC(=O)NC(C)(COC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC=N1)/C=C/C(=O)NC(C)(COC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyano-2-methoxy-1-methylethyl)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-Methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2441376.png)

![2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2441382.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2441383.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2441392.png)

![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2441393.png)

![N-(2,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2441394.png)

![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2441395.png)